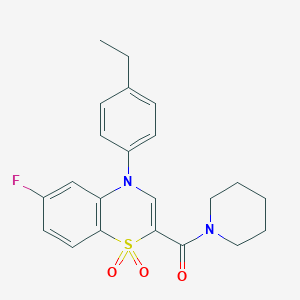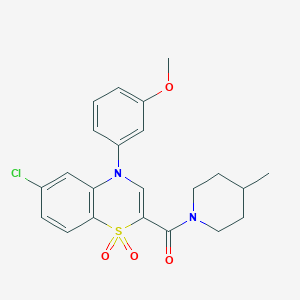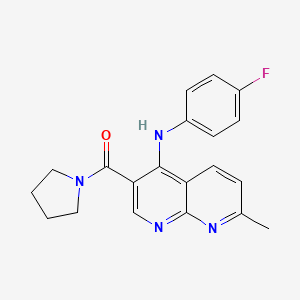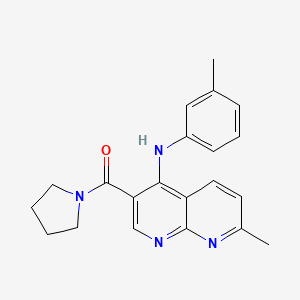![molecular formula C28H33N5O3 B6583946 2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1215609-04-3](/img/structure/B6583946.png)
2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a complex organic molecule. It contains several functional groups, including a pyrrolo[3,2-d]pyrimidine core, a phenyl group, a diethylamino group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring. The compound also contains a phenyl group, a diethylamino group, and an acetamide group .
将来の方向性
The compound “2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” could be of interest for further study, given its complex structure and the biological activity of similar compounds . However, more research would be needed to fully understand its properties and potential applications.
作用機序
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby preventing the progression of the cell cycle . This inhibition is likely achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This prevents DNA replication and cell division, leading to cell cycle arrest . The downstream effects of this include the induction of apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of apoptosis . This can lead to the death of rapidly dividing cells, such as cancer cells .
生化学分析
Biochemical Properties
2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival . Additionally, the compound interacts with proteins involved in DNA replication and repair, thereby affecting cellular processes at the molecular level.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. The compound also affects gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function . In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of target kinases, preventing their activation and subsequent phosphorylation of downstream substrates. This binding interaction leads to the inhibition of kinase activity, which is essential for the propagation of signaling cascades that regulate cell proliferation and survival . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including cell proliferation and survival . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity, and exceeding this threshold can lead to toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes lead to the formation of various metabolites, some of which retain biological activity . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its accumulation in certain cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach its target sites.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with kinases and other signaling proteins . It can also translocate to the nucleus, where it affects gene expression by binding to transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular localization and activity, directing it to specific compartments or organelles within the cell.
特性
IUPAC Name |
2-[4-(diethylamino)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-5-32(6-2)28-27-26(30-19-31-28)22(21-10-8-7-9-11-21)17-33(27)18-25(34)29-15-14-20-12-13-23(35-3)24(16-20)36-4/h7-13,16-17,19H,5-6,14-15,18H2,1-4H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFXXLGOCSXKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N(C=C2C3=CC=CC=C3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B6583868.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6583921.png)
![2-(4-fluorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583923.png)
![2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583931.png)
![2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583935.png)
![2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583938.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6583941.png)
![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583953.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583961.png)

![ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B6583975.png)

